BenchChemオンラインストアへようこそ!

Probimane

Cytotoxicity Cancer Pharmacology Drug Screening

Probimane (AT-2153) demonstrates 3-20x higher in vitro cytotoxicity than MST-16 and ~2x greater in vivo tumor inhibition versus razoxane at equitoxic doses. Its unique sustained 3-day cytotoxic action—contrasting with the 24-hr decline of VCR, Dox, and 5-Fu—makes it ideal for metronomic chemotherapy models. It also inhibits doxorubicin-induced semiquinone free radical formation by up to 83.6%, enabling quantifiable cardioprotection studies. The bisdioxopiperazine scaffold with morpholine substitutions provides well-defined SAR benchmarks unavailable with generic class analogs. For protocols requiring sustained drug action evaluation or redox-mediated cardioprotection quantification, Probimane delivers reproducible, literature-validated performance metrics.

Molecular Formula C21H34N6O6
Molecular Weight 466.5 g/mol
CAS No. 108093-90-9
Cat. No. B1678241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProbimane
CAS108093-90-9
SynonymsAT 2153
AT-2153
bis(4-morpholinomethyl-3,5-dioxopiperazin-1-yl)propane
bis-(4-morpholinomethyl-3,5-dioxopiperazinyl)-1-methylylethane
MM 159
MM-159
probimane
probimane, (+-)-isome
Molecular FormulaC21H34N6O6
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4
InChIInChI=1S/C21H34N6O6/c1-17(25-13-20(30)27(21(31)14-25)16-23-4-8-33-9-5-23)10-24-11-18(28)26(19(29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3
InChIKeyMAUYWACILHVRLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Probimane (AT-2153, MM-159): Bisdioxopiperazine Anticancer Agent with Quantified Superiority Over Razoxane and MST-16


Probimane (CAS: 108093-90-9), also known as AT-2153 or MM-159, is a synthetic bisdioxopiperazine derivative and an anticancer agent first synthesized at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences [1]. Structurally derived from razoxane (ICRF-159) by the introduction of morpholine groups, it belongs to a class of compounds known for inhibiting tumor metastasis and targeting topoisomerase II [2]. It is characterized by the molecular formula C21H34N6O6 and a molecular weight of 466.53 g/mol [3].

Why Razoxane or MST-16 Cannot Substitute for Probimane in Metastasis and Cardioprotection Models


Generic substitution within the bisdioxopiperazine class is not supported by quantitative pharmacological evidence. While razoxane (ICRF-159) and MST-16 share a common structural core and some mechanisms, direct comparative studies reveal quantifiable differences in cytotoxic potency, tumor spectrum, and cardioprotective efficacy. For instance, Probimane demonstrates a 3- to 20-fold higher in vitro cytotoxicity than MST-16 against human tumor cell lines [1], and exhibits significantly greater inhibition of human lung adenocarcinoma xenograft growth in vivo compared to razoxane at equitoxic doses (55-60% vs. 25-32%) [2]. Furthermore, Probimane provides a distinct mechanism of cardioprotection against doxorubicin-induced damage through free radical scavenging, a property with defined quantitative endpoints not uniformly shared across all class members [3]. These performance gaps, rooted in specific structural modifications, preclude simple interchangeability.

Probimane (AT-2153) Differential Performance: Quantitative Evidence Guide for Scientific Selection


Superior In Vitro Cytotoxicity of Probimane Against Human Tumor Cell Lines Compared to MST-16

Probimane (Pro) demonstrates significantly higher cytotoxic potency against a panel of human tumor cell lines when directly compared to its close structural analog, MST-16. The IC50 of Pro is consistently lower, with a quantified difference in potency ranging from 3- to 20-fold, depending on the specific cell line [1]. This was determined in a 48-hour MTT assay.

Cytotoxicity Cancer Pharmacology Drug Screening

Enhanced In Vivo Antitumor Efficacy of Probimane Against Human Lung Adenocarcinoma Compared to Razoxane

In a direct in vivo comparison using a human lung adenocarcinoma xenograft model (LAX-83) in nude mice, Probimane (Pro) exhibited significantly superior tumor growth inhibition compared to its parent compound, razoxane (Raz), when administered at equitoxic dosages [1].

Xenograft Model Lung Cancer In Vivo Pharmacology

Prolonged Cytotoxic Activity of Probimane Relative to First-Line Chemotherapeutics

Probimane exhibits a unique and prolonged cytotoxic time-response profile in vitro. Unlike standard chemotherapeutic agents such as vincristine (VCR), doxorubicin (Dox), and 5-fluorouracil (5-Fu), whose cytotoxic effects decrease after 24 hours, the cytotoxic effect of Probimane continues to increase for up to 3 days in human tumor cells [1]. This prolonged activity is a class feature of bisdioxopiperazines [2].

Pharmacodynamics Time-Response Chemotherapy

Quantified Cardioprotective Free Radical Scavenging Activity of Probimane

Probimane demonstrates a direct, dose-dependent inhibition of doxorubicin-induced semiquinone free radical formation in rat heart systems, providing a quantitative basis for its cardioprotective effect [1]. The inhibitory rates were measured across a range of concentrations using electron spin resonance (ESR) techniques.

Cardioprotection Free Radical Scavenging Doxorubicin Toxicity

High-Impact Research Applications for Probimane Based on Quantitative Evidence


Head-to-Head Comparator Studies with MST-16 or Razoxane

Probimane is the optimal choice for studies requiring a direct, quantitative comparison within the bisdioxopiperazine class. Its proven 3- to 20-fold higher in vitro potency over MST-16 [1] and ~2-fold greater in vivo tumor inhibition versus Razoxane [2] provide well-defined benchmarks for evaluating structure-activity relationships or next-generation analogs.

Sustained-Exposure or Long-Term Cytotoxicity Assays

Due to its unique pharmacodynamic property of increasing cytotoxic effect over 3 days in vitro, in contrast to the 24-hour decline seen with VCR, Dox, and 5-Fu [1], Probimane is particularly well-suited for experimental protocols designed to assess sustained drug action or model continuous low-dose (metronomic) chemotherapy.

Cardioprotection Studies in Anthracycline Combination Models

Probimane is a strong candidate for research focused on mitigating doxorubicin-induced cardiotoxicity. Its ability to inhibit semiquinone free radical formation by up to 83.6% in a dose-dependent manner [3] provides a quantifiable endpoint for evaluating combination efficacy and safety, differentiating it from analogs lacking this specific, quantified protective effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Probimane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.